4-(2-Chloropyrimidin-4-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFZVVITMGNVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283940 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281232-89-1 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281232-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA8V5NC92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 4-(2-Chloropyrimidin-4-yl)benzoic Acid and its Precursors
The construction of this compound can be achieved through several strategic pathways. These routes often involve the initial formation of a precursor, which is then converted to the final carboxylic acid.
A common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ester, typically a methyl or ethyl ester. This approach uses the ester group as a protecting group for the carboxylic acid functionality while other parts of the molecule are being assembled. The final step is a de-protection via hydrolysis, which is often straightforward and high-yielding.
The hydrolysis is typically carried out under basic conditions, for instance, using an alkali metal hydroxide (B78521) like lithium hydroxide or sodium hydroxide in a mixture of solvents such as methanol/tetrahydrofuran and water. chemicalbook.com The reaction proceeds by nucleophilic acyl substitution, where the hydroxide ion attacks the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. chemicalbook.com This strategy is widely applicable to the synthesis of various benzoic acid derivatives. researchgate.netnih.gov
Table 1: Representative Conditions for Ester Hydrolysis
| Reagent | Solvent System | Conditions | Product |
|---|---|---|---|
| Lithium Hydroxide (LiOH) | Methanol/Tetrahydrofuran/Water | Reflux, 2h | This compound |
Note: The table represents typical conditions and may be adapted for specific substrates.
Direct methods for forming the crucial carbon-carbon bond between the pyrimidine (B1678525) and benzoic acid moieties are centered around modern cross-coupling reactions. These approaches are highly valued for their efficiency and ability to construct complex molecular architectures from readily available building blocks. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid derivative.
In a typical synthesis of a precursor to the target molecule, 2,4-dichloropyrimidine (B19661) is reacted with 4-(methoxycarbonyl)phenylboronic acid. This reaction selectively forms the C-C bond at the C4 position of the pyrimidine ring, a topic discussed in more detail in section 2.2.1.
Regioselective Functionalization of Pyrimidine Rings
The pyrimidine ring in this compound possesses two distinct reactive sites: the chlorine-substituted C2 and C4 positions. The ability to selectively functionalize one position over the other is critical for the synthesis of complex derivatives. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to both cross-coupling reactions and nucleophilic aromatic substitution. acs.org
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating aryl-substituted pyrimidines. nih.gov When applied to 2,4-dichloropyrimidine, the reaction exhibits high regioselectivity, with the incoming aryl group preferentially substituting the chlorine atom at the C4 position. acs.orgmdpi.com This selectivity is attributed to the greater reactivity of the C4 position compared to the C2 position in palladium-catalyzed cross-coupling reactions. acs.org
The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate. mdpi.com Microwave irradiation has been shown to significantly enhance the efficiency of this transformation, leading to good to excellent yields in shorter reaction times. mdpi.com
Table 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 120 (Microwave) | 95 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 78 |
Data adapted from studies on Suzuki coupling of dichloropyrimidines. mdpi.comnih.gov
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for modifying halopyrimidines. acs.org The reactivity of chloro-positions on the pyrimidine ring generally follows the order C4 > C2 >> C5. acs.org Consequently, when 2,4-dichloropyrimidine is treated with a nucleophile, substitution typically occurs at the C4 position first. This regioselectivity arises from the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.
However, this selectivity can be influenced by various factors, including the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. wuxiapptec.comnih.gov For instance, while most nucleophiles favor the C4 position, certain tertiary amine nucleophiles have been reported to show excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.gov This tunable reactivity allows for the sequential and regioselective introduction of different substituents at the C2 and C4 positions, providing access to a wide array of complex pyrimidine derivatives. researchgate.net
Optimization of Synthetic Efficiency: Catalysis and Reaction Conditions
Maximizing the efficiency of the synthesis of this compound and its derivatives is crucial for practical applications. Optimization efforts focus on the careful selection of catalysts, solvents, bases, and reaction temperatures, as well as the implementation of modern techniques like microwave-assisted synthesis.
In the context of the Suzuki-Miyaura coupling, a thorough screening of reaction parameters is often necessary to achieve optimal results. mdpi.com Studies have shown that the choice of solvent is critical; for example, in the coupling of 2,4-dichloropyrimidine with phenylboronic acid, a mixture of 1,4-dioxane and water under microwave irradiation provided a significantly higher yield compared to other solvents like toluene, DMF, or acetonitrile. mdpi.com Similarly, the catalyst system plays a vital role. While classic catalysts like Pd(PPh₃)₄ are effective, other palladium sources and ligands can be screened to improve yield and reduce catalyst loading. mdpi.com The use of microwave irradiation has proven to be a particularly effective strategy for accelerating reaction rates and improving yields in the synthesis of C4-substituted pyrimidines. mdpi.com
Table 3: Effect of Solvent on Suzuki Coupling Yield
| Solvent | Yield (%) |
|---|---|
| 1,4-Dioxane/H₂O | 95 |
| Toluene/H₂O | 70 |
| DMF/H₂O | 55 |
Model Reaction: 2,4-dichloropyrimidine with phenylboronic acid, catalyzed by Pd(PPh₃)₄ with K₂CO₃ under microwave irradiation. Data adapted from a representative study. mdpi.com
Microwave-Assisted Synthesis Enhancements
The application of microwave irradiation has revolutionized the synthesis of substituted pyrimidines, offering substantial improvements over conventional heating methods. rasayanjournal.co.innih.gov Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. rasayanjournal.co.in This technology has been successfully applied to the Suzuki coupling reaction for producing C4-substituted pyrimidines, resulting in a highly efficient and straightforward synthetic procedure. mdpi.combohrium.com
Research into the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has demonstrated significant enhancements. mdpi.com One of the most notable advantages is the dramatic reduction in reaction time. bohrium.com While conventional methods can take several hours to complete, microwave-assisted procedures can achieve high yields in as little as 15 minutes. bohrium.com This rapid synthesis is not only time-efficient but also minimizes the formation of side products and decomposition of reagents that can occur with prolonged heating. nih.gov The use of microwave irradiation has been shown to facilitate faster reactions, improve product yields, and promote cleaner reaction profiles. nih.gov
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 18 h) | 15 minutes | nih.govbohrium.com |
| Yield | Good to Excellent | Good to Excellent | mdpi.com |
| Side Products | More prevalent | Fewer impurities | nih.gov |
| Conditions | Prolonged high temperature | Rapid heating to set temperature | nih.govmdpi.com |
Catalyst Systems and Loading Optimization
The success of the Suzuki-Miyaura cross-coupling reaction for synthesizing this compound is highly dependent on the catalyst system. arkat-usa.org The system typically consists of a palladium catalyst, a base, and a suitable solvent. mdpi.com A thorough screening of reaction conditions has identified tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a highly effective catalyst for this transformation. mdpi.com The choice of base, such as potassium carbonate (K₂CO₃), and solvent is also critical for the reaction's success. mdpi.com
A key advancement in this area is the optimization of catalyst loading. High catalyst loading can be costly and lead to difficulties in purifying the final product from residual metal. nih.gov Research has demonstrated that microwave-assisted synthesis allows for extremely low catalyst loading without compromising the yield. bohrium.com Specifically, excellent yields of C4-substituted pyrimidines have been achieved with a catalyst loading of just 0.5 mol% of Pd(PPh₃)₄. bohrium.com This low loading presents a major advantage, making the process more cost-effective and environmentally friendly. bohrium.com The optimization of the catalyst system ensures high regioselectivity, consistently favoring substitution at the more reactive C4 position of the 2,4-dichloropyrimidine ring over the C2 position. mdpi.com
| Component | Specific Reagent | Optimized Loading/Role | Reference |
|---|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.5 mol% | mdpi.combohrium.com |
| Base | Potassium Carbonate (K₂CO₃) | Essential for transmetalation step | mdpi.com |
| Reactant 1 | 2,4-Dichloropyrimidine | Pyrimidine core structure | mdpi.com |
| Reactant 2 | 4-Carboxyphenylboronic acid | Provides the benzoic acid moiety | mdpi.com |
Molecular Design, Diversification, and Structure Activity Relationship Sar Studies
Rational Design Principles for Novel Pyrimidine-Benzoic Acid Analogues
The rational design of new chemical entities based on the 4-(2-chloropyrimidin-4-yl)benzoic acid framework employs both structure-based and ligand-based strategies to enhance potency, selectivity, and pharmacokinetic profiles.
Scaffold-Based Design and Exploration
The pyrimidine (B1678525) core is a well-established "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors. acs.orgdongguk.edu This is because the pyrimidine ring system is a bioisostere of the adenine (B156593) base in ATP, allowing molecules incorporating this scaffold to effectively compete with ATP for binding in the hinge region of the kinase active site. nih.govrsc.orgfrontiersin.org The this compound structure serves as a foundational template where the pyrimidine part anchors the molecule to the target protein, while the benzoic acid portion can be oriented towards the solvent-exposed region or other binding pockets.
Scaffold-based design often involves:
Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidine (B1209978), pyrazolo[3,4-d]pyrimidine) that can maintain the crucial hinge-binding interactions while altering other properties like selectivity and solubility. mdpi.comrsc.org
Fragment-Based Approach: Treating the pyrimidine and the phenyl rings as two distinct fragments. Modifications are made by mixing and matching side chains from different known inhibitors to explore new chemical space and identify novel leads for understudied targets. acs.org
Exploiting Kinase Similarities: The conserved nature of the ATP binding site across many kinases can be exploited to design broad-spectrum inhibitors or, through subtle modifications, to achieve selectivity for a specific kinase or kinase family. rsc.org
Ligand-Based Design Approaches
In the absence of a high-resolution crystal structure of the target protein, ligand-based design strategies become paramount. These methods rely on the knowledge of existing active molecules (ligands) to develop new analogues.
Key ligand-based approaches include:
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) of known pyrimidine-based inhibitors responsible for their biological activity. This model, which includes hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features, guides the design of new molecules that retain these key elements. The pyrimidine ring itself is a critical component of many kinase inhibitor pharmacophores. nih.gov
Molecular Hybridization: Combining structural motifs from two or more known active compounds. For instance, the pyrimidine-benzoic acid scaffold could be hybridized with fragments from other known kinase inhibitors to create a novel molecule with potentially synergistic or enhanced activity. mdpi.comrsc.org
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of pyrimidine-benzoic acid analogues with their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthesis efforts.
Systematic Derivatization Strategies for Enhancing Molecular Properties
Systematic derivatization of the this compound scaffold is a crucial step in lead optimization. Modifications are strategically introduced to the pyrimidine core, the benzoic acid moiety, and the linkage between them to fine-tune the molecule's pharmacological profile.
Modifications on the Pyrimidine Core
The pyrimidine core offers several positions for modification, with substitutions at the C2, C4, and C5 positions being the most common for modulating kinase activity and selectivity. acs.org The chlorine atom at the C2 position of this compound is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various amine-containing side chains.
C2 Position: The 2-chloro group can be displaced by various amines to generate 2-aminopyrimidine (B69317) derivatives. The nature of the substituent introduced here can significantly impact target binding and selectivity. For instance, incorporating a [4-(diethylamino)butyl]amino side chain has been shown to enhance potency and bioavailability in related pyrido[2,3-d]pyrimidine inhibitors. medchemexpress.cn
C4 Position: The benzoic acid at the C4 position is a major feature of the scaffold. However, in broader pyrimidine inhibitor design, this position is often substituted with various aniline (B41778) or other aromatic groups that can form additional interactions within the kinase binding pocket. acs.org
C5 Position: This position is situated near the "gatekeeper" residue in many kinases, a critical determinant of inhibitor selectivity. acs.org Introducing small substituents like a fluorine, bromine, or cyclopropyl (B3062369) group at the C5 position can enhance selectivity by sterically blocking the inhibitor from binding to off-target kinases with larger gatekeeper residues. acs.org
The following table illustrates the effect of substitutions on the pyrimidine core on the inhibitory activity against Aurora kinases, a family of serine/threonine kinases.
| Compound | Core Structure | Key Substituent | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Alisertib (MLN8237) | Aminopyrimidine | N/A | AURKA | 0.0012 | mdpi.com |
| Barasertib (AZD1152) | Aminopyrimidine | Phosphate prodrug | AURKB | 0.00037 | mdpi.com |
| Compound 38j | N-trisubstituted pyrimidine | N/A | AURKA | 0.0071 | nih.gov |
| Compound 38j | N-trisubstituted pyrimidine | N/A | AURKB | 0.0257 | nih.gov |
Derivatization of the Benzoic Acid Moiety
The benzoic acid group is a versatile functional handle that can be modified to improve physicochemical properties or to introduce new binding interactions. researchgate.net Its acidic nature can be important for forming salt bridges with basic residues in a target's active site. nih.gov
Common derivatization strategies include:
Esterification and Amidation: Converting the carboxylic acid to an ester or an amide can modulate solubility, cell permeability, and metabolic stability. Amide derivatives, for example, can introduce new hydrogen bonding opportunities. researchgate.net
Ring Substitution: Introducing substituents such as halogens, methoxy, or amino groups onto the benzene (B151609) ring can alter the electronic properties and steric profile of the molecule. nih.gov For example, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid inhibitor maintained potent activity. nih.gov
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups like a tetrazole or a hydroxamic acid can maintain the key acidic interaction while altering other properties.
The table below shows examples of how modifications to a benzoic acid-based scaffold can impact inhibitory activity.
| Compound Series | Modification | Resulting Activity | Reference |
|---|---|---|---|
| 4-(Thiazol-5-yl)benzoic acid | Replacement of benzene with pyridine (B92270) or pyridazine | Potent protein kinase CK2 inhibitory activities (IC₅₀ = 0.0046-0.017 µM) | nih.gov |
| 4-(Thiazol-5-yl)benzoic acid | Introduction of 2-halo-benzyloxy group at 3-position | Maintained potent CK2 inhibition and increased antiproliferative activity | nih.gov |
| Benzoic acid derivatives | Conversion to various esters and amides | Synthesized novel derivatives for biological screening | researchgate.net |
| p-aminobenzoic acid (PABA) derivatives | Incorporation into larger heterocyclic structures | Created potent inhibitors of acetylcholinesterase and carbonic anhydrase | sci-hub.se |
Linker Chemistry and Conformational Control
Strategies for conformational control include:
Introducing Linkers: While not present in the parent scaffold, a linker (e.g., ether, amide, difluoromethyleneoxy) could be inserted between the pyrimidine and benzoic acid moieties. The choice of linker affects the distance and relative orientation of the two rings. acs.org Flexible linkers may increase the entropic penalty upon binding, while overly rigid linkers may introduce strain. nih.govmdpi.commdpi.com
Steric Constraints: Introducing bulky substituents on the rings adjacent to the connecting bond can restrict rotation and favor a particular conformation. This tactic can "lock" the molecule into its bioactive conformation, potentially increasing potency and selectivity. nih.govresearchgate.net
Intramolecular Hydrogen Bonding: Designing analogues where intramolecular hydrogen bonds can form between the two ring systems can stabilize a specific planar or non-planar conformation. nih.gov
The goal of these strategies is to pre-organize the molecule into a low-energy conformation that closely resembles its shape when bound to the target protein, thus minimizing the entropic cost of binding and enhancing affinity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Elucidation Through Analog Synthesis
The core structure of this compound offers several points for chemical diversification to probe its biological activity. Key modifications typically involve the substitution of the chlorine atom at the 2-position, alterations to the group at the 4-position, and derivatization of the carboxylic acid group on the phenyl ring.
Modifications at the C-2 Position of the Pyrimidine Ring
The chlorine atom at the C-2 position of the pyrimidine ring serves as a versatile handle for introducing a variety of substituents via nucleophilic substitution reactions. Studies on related 2,4-disubstituted pyrimidine series have demonstrated that the nature of the substituent at this position significantly impacts biological activity, particularly in the context of enzyme inhibition.
For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the replacement of the chloro group with various aliphatic five- and six-membered heterocycloalkyl rings led to a range of inhibitory potencies. nuph.edu.uanih.gov The steric bulk and electronic properties of these substituents were found to be critical for effective interaction with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
| Compound ID | C-2 Substituent | C-4 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |
| 7c | Thiomorpholino | N-benzylamino | 0.33 | 2.30 |
| Analog A | Pyrrolidino | N-benzylamino | > 100 | > 100 |
| Analog B | Piperidino | N-benzylamino | 3.52 | 10.8 |
| Analog C | Morpholino | N-benzylamino | 2.75 | 5.60 |
Data derived from studies on related 2,4-disubstituted pyrimidines as cholinesterase inhibitors. nih.gov
As shown in the table above, the introduction of a thiomorpholine (B91149) ring at the C-2 position (compound 7c ) resulted in the most potent cholinesterase inhibitor in the series. nih.gov In contrast, a smaller five-membered pyrrolidine (B122466) ring led to a significant loss of activity. This suggests that the size, shape, and potential hydrogen bonding capabilities of the C-2 substituent are crucial for binding to the enzyme's active site.
Modifications at the C-4 Position of the Pyrimidine Ring
The 4-position of the pyrimidine ring in the parent compound is occupied by a benzoic acid moiety. SAR studies on related pyrimidine-4-carboxamides have shown that modifications at this position, including the nature of the amide substituent, profoundly influence activity. In a study focused on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, systematic variation of the carboxamide group led to significant changes in inhibitory potency.
While not directly analogous to a benzoic acid linkage, these findings highlight the sensitivity of the C-4 position to structural changes. For this compound analogs, key modifications would involve altering the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems.
| Compound ID | C-4 Substituent | Biological Target | Activity Metric (IC50) |
| Lead Compound | 4-Carboxyphenyl | Hypothetical Kinase X | 1.2 µM |
| Analog D | 3-Carboxyphenyl | Hypothetical Kinase X | 5.8 µM |
| Analog E | 2-Carboxyphenyl | Hypothetical Kinase X | > 10 µM |
| Analog F | 4-Sulfonamidophenyl | Hypothetical Kinase X | 0.8 µM |
Hypothetical data for illustrative purposes, as direct SAR data for this specific modification on the target compound is not publicly available.
The hypothetical data in the table illustrates that the position of the acidic group on the phenyl ring could be critical. A para-substituted benzoic acid (Lead Compound) might be optimal for activity, with meta and ortho substitutions leading to a decrease in potency. Replacing the carboxylic acid with a bioisosteric group like a sulfonamide could potentially enhance activity.
Modifications of the Benzoic Acid Moiety
In a study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, modifications to the benzoic acid moiety were explored. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent inhibitory activity while enhancing antiproliferative effects. This indicates that the region around the carboxylic acid is amenable to substitution, which can be exploited to fine-tune the compound's biological profile.
| Compound ID | Benzoic Acid Modification | Target | Antiproliferative Activity (CC50, A549) |
| Parent Compound | 4-Carboxylic acid | Protein Kinase CK2 | > 10 µM |
| Analog G | 3-(2-chlorobenzyloxy)-4-carboxylic acid | Protein Kinase CK2 | 1.5 µM |
| Analog H | 3-(2-methoxybenzyloxy)-4-carboxylic acid | Protein Kinase CK2 | 3.3 µM |
Data derived from studies on 4-(thiazol-5-yl)benzoic acid derivatives. nih.gov
This data suggests that while the carboxylic acid itself may be important for initial binding, further derivatization of the benzoic acid ring can lead to enhanced cellular activity, potentially by improving cell permeability or introducing new interactions with the target.
Computational Chemistry and Cheminformatics in Molecular Discovery
Quantum Mechanical and Molecular Mechanics Investigations
Quantum mechanics (QM) and molecular mechanics (MM) are foundational computational techniques used to model molecular properties. QM methods, such as Density Functional Theory (DFT), provide detailed electronic structure information, while MM offers a faster, classical mechanics-based approach suitable for large systems and conformational analysis.
Quantum chemical calculations are employed to understand the electronic landscape of 4-(2-Chloropyrimidin-4-yl)benzoic acid, which is key to predicting its chemical reactivity and interaction capabilities. researchgate.netmdpi.com Methods like DFT can be used to calculate the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com The MEP map visually represents the charge distribution, highlighting electron-rich regions (electronegative) that are susceptible to electrophilic attack and electron-poor regions (electropositive) prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group are expected to be electron-rich centers.
Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data based on typical results from DFT calculations for similar aromatic carboxylic acids.
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measures charge separation and polarity |
| Molecular Electrostatic Potential (MEP) Minimum | -0.04 a.u. (near carboxyl oxygens) | Predicts sites for electrophilic attack |
| Molecular Electrostatic Potential (MEP) Maximum | +0.05 a.u. (near carboxylic hydrogen) | Predicts sites for nucleophilic attack |
The three-dimensional structure and flexibility of this compound are crucial for its ability to interact with biological targets. Conformational analysis involves identifying the molecule's stable low-energy shapes (conformers) and the energy barriers for converting between them. rsc.orguky.edu
The key rotatable bonds in this molecule are the C-C bond connecting the benzoic acid and pyrimidine rings, and the C-O bond within the carboxylic acid group. Rotation around the C-C bond determines the relative orientation of the two aromatic rings. While a planar conformation might be favored for maximizing π-system conjugation, steric hindrance between atoms on the two rings can lead to a twisted, non-planar arrangement being the most stable. researchgate.net The carboxylic acid group can exist in syn and anti conformations, which can be critical for forming specific hydrogen bonding patterns, such as the common carboxylic acid dimers observed in crystal structures. uky.edumdpi.com Molecular mechanics force fields are often used for an initial scan of the conformational space, followed by higher-accuracy QM calculations for the most stable conformers.
Table 2: Illustrative Conformational Energy Profile of this compound This table shows hypothetical relative energies for different conformations, highlighting the molecule's flexibility.
| Dihedral Angle (Ring-Ring) | Carboxylic Acid Conformation | Relative Energy (kcal/mol) | Description |
| 0° | Syn | 2.5 | Planar, sterically hindered |
| 35° | Syn | 0.0 | Twisted, most stable conformer |
| 90° | Syn | 4.0 | Perpendicular, high energy |
| 35° | Anti | 1.8 | Twisted, less stable carboxyl orientation |
Advanced Docking and Molecular Dynamics Simulations
To investigate the potential of this compound as a ligand, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods predict how the molecule might bind to a protein's active site and assess the stability of that interaction over time. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net The process involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding affinity. The scoring function typically considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net
For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyrimidine ring's nitrogen atoms can also act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding. The aromatic rings can form π-π stacking or hydrophobic interactions with corresponding residues in a receptor's active site. Docking studies can identify the most likely binding mode and provide a quantitative estimate of the binding energy, which helps prioritize compounds for experimental testing. mdpi.com
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex. nih.gov Starting from the best-docked pose, an MD simulation calculates the atomic motions of the system over time by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose and the characterization of the dynamic interactions between the ligand and the protein. samipubco.com
Key metrics analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. These simulations provide a more realistic and rigorous evaluation of the ligand's binding potential than docking alone. researchgate.net
Table 3: Example Output from a Hypothetical Docking and MD Simulation Study This table illustrates typical results from a simulation study of this compound with a hypothetical protein kinase target.
| Parameter | Value (Illustrative) | Interpretation |
| Docking | ||
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Strong predicted binding affinity |
| Key H-Bond Interactions | Carboxyl O with Lys72; Pyrimidine N with Cys145 | Specific interactions anchoring the ligand |
| Key Hydrophobic Interactions | Benzene (B151609) ring with Phe146 | Contributes to binding stability |
| Molecular Dynamics | ||
| Ligand RMSD (average) | 1.5 Å | Ligand remains stably bound in the pocket |
| Protein Backbone RMSD (average) | 2.1 Å | Protein structure is stable during simulation |
| Simulation Duration | 100 ns | Standard duration for assessing stability |
Cheminformatics for Data Analysis and Predictive Modeling
Cheminformatics applies computational and informational techniques to solve problems in chemistry. For a molecule like this compound, cheminformatics can be used to calculate molecular descriptors and build predictive models for various properties. These descriptors quantify different aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.
One common application is the prediction of "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov For example, Lipinski's Rule of Five is a widely used guideline to evaluate whether a compound has properties that would make it a likely orally active drug in humans. By analyzing the structure of this compound, its compliance with these rules can be quickly assessed. Such predictive models help in the early stages of drug discovery to filter out compounds with unfavorable properties, saving time and resources. nih.gov
Table 4: Predicted Physicochemical and Drug-Likeness Properties This table shows properties for this compound calculated using cheminformatics tools.
| Property / Rule | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 234.64 g/mol matrix-fine-chemicals.com | ≤ 500 | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~2.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Rotatable Bonds | 2 | ≤ 10 (Veber's Rule) | Yes |
Machine Learning Applications in Compound Prioritization
Machine learning (ML) has emerged as a cornerstone of modern drug discovery, offering the ability to learn from vast datasets and make predictions about the properties of new molecules. researchgate.net This is particularly valuable for prioritizing which compounds to synthesize and test, saving considerable time and resources. For scaffolds like the pyrimidine core in this compound, ML models can be trained to predict a range of activities and properties.
One prominent application is the use of ML to identify promising candidates from high-throughput screening (HTS) data. For instance, in a large-scale screen of 40,771 compounds for anti-staphylococcal activity, molecular fingerprint-based Bayesian classification models were successfully used to identify and prioritize hits. nih.gov This approach allowed researchers to identify novel molecular substructures, including pyridinyl thieno-pyrimidines, that exhibited the desired copper-dependent activity. nih.gov Such models could be readily applied to prioritize a library of derivatives of this compound based on initial screening results.
Furthermore, machine learning, combined with chemoinformatic tools, has been instrumental in selecting compounds with broad-spectrum activity against multiple pathogens. In a study focused on antitrypanosomatidic agents, ML methods were used to analyze data from diverse HTS assays, leading to the identification of a lead compound with an innovative N-(5-pyrimidinyl)benzenesulfonamide scaffold. acs.orgacs.org This demonstrates the power of ML to navigate the complex datasets generated in drug discovery and pinpoint compounds with desirable multi-target profiles.
Recent research has also explored the use of ML for predicting specific chemical properties of pyrimidine compounds. For example, ML models have been developed to predict the corrosion inhibition efficiency of pyrimidines, showcasing the ability of these computational tools to model quantitative structure-property relationships (QSPR). researchgate.net This same principle can be extended to predict ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound derivatives, further refining the prioritization process. The table below illustrates how different ML models have been applied to pyrimidine-containing scaffolds.
| Machine Learning Application | Scaffold Type | Predicted Property/Outcome | Reference |
| Bayesian Classification | Pyridinyl thieno-pyrimidines | Copper-dependent antibacterial activity | nih.gov |
| Chemoinformatic & ML tools | N-(5-pyrimidinyl)benzenesulfonamide | Broad-spectrum antiparasitic activity | acs.orgacs.org |
| Random Forest | Pyrimidine derivatives | Corrosion inhibition efficiency | researchgate.net |
| AI-powered Virtual Screening | Pyrazolo[1,5-a]pyrimidine | TLR4 homodimerization inhibition | nih.gov |
Virtual Library Design and High-Throughput Screening Integration
Virtual library design is a computational strategy used to explore a vast chemical space by generating a large, diverse set of molecules in silico. This approach is particularly powerful when combined with high-throughput screening (HTS), as it allows for the pre-screening of millions of virtual compounds to identify a smaller, more promising subset for actual synthesis and testing.
The structural core of this compound, with its reactive 2-chloropyrimidine (B141910) handle and the benzoic acid moiety, is an ideal starting point for the design of a virtual library. The chlorine atom can be computationally substituted with a wide array of amines, alcohols, or other nucleophiles, while the carboxylic acid group allows for the exploration of various amides and esters. This combinatorial approach can generate a vast library of related compounds.
The integration with HTS is where this process becomes particularly efficient. For example, a virtual library of pyrimidine derivatives can be docked against a specific biological target. The top-scoring compounds can then be synthesized and subjected to HTS. researchgate.net The experimental results from the HTS can then be used to refine the computational models, creating a feedback loop that improves the predictive power of the virtual screening process. This iterative cycle of virtual screening, synthesis, and HTS has been shown to be highly effective in discovering novel bioactive molecules.
A notable example of this integration is the design and construction of diversified pyrimidine-focused DNA-encoded libraries (DELs). nih.gov In this approach, different pyrimidine scaffolds, including those with reactive chloride atoms similar to this compound, are used as the foundation for creating libraries with millions of members. nih.gov These libraries are then screened against biological targets to identify hits. The data generated from these screens can be used to train machine learning models to better understand structure-activity relationships (SAR) and guide the design of future libraries.
The table below outlines the key stages of integrating virtual library design with HTS, a process that could be applied to derivatives of this compound.
| Stage | Description | Computational Tools/Methods | Outcome |
| Scaffold Selection | Choosing a core structure for derivatization. | Chemical intuition, known bioactive scaffolds. | Selection of a scaffold like this compound. |
| Virtual Library Enumeration | Generating a large set of virtual compounds by adding various substituents. | Combinatorial chemistry software, reaction-based enumeration. | A large, diverse library of virtual molecules. |
| Virtual Screening | Computationally predicting the activity of the virtual library against a target. | Molecular docking, pharmacophore modeling, machine learning models. | A prioritized list of virtual compounds with high predicted activity. |
| Compound Synthesis | Synthesizing a subset of the top-scoring virtual compounds. | Standard organic synthesis techniques. | A smaller, focused library of physical compounds for testing. |
| High-Throughput Screening | Experimentally testing the synthesized compounds for activity. | Biochemical or cell-based assays. | Experimental activity data for the synthesized compounds. |
| Model Refinement | Using the experimental data to improve the predictive accuracy of the computational models. | Machine learning, QSAR modeling. | More accurate predictive models for the next round of virtual screening. |
Biological Research and Mechanistic Studies
Exploration of Molecular Target Interactions and Specificity
Currently, there is no specific data available that details the enzyme inhibitory activities of 4-(2-Chloropyrimidin-4-yl)benzoic acid. Research in this area would typically involve screening the compound against a panel of enzymes to identify potential targets. Subsequent studies would be required to determine the nature of any inhibition, such as whether it is competitive, non-competitive, or uncompetitive, and to calculate key inhibitory constants like the IC50 and Ki values. The pyrimidine (B1678525) and benzoic acid moieties are present in many biologically active molecules, suggesting that this compound could potentially interact with a range of enzymes, but specific targets have not been identified.
Cellular and Biochemical Pathway Interrogation
Phenotypic screening is a powerful approach to discover new bioactive compounds by testing them in cell-based or organism-based models without a preconceived target. There is no published research indicating that this compound has been subjected to broad phenotypic screens. Such screens could potentially uncover unexpected biological activities. If a phenotype of interest were to be identified, target deconvolution strategies, such as affinity chromatography, expression profiling, or genetic approaches, would be necessary to identify the molecular target(s) responsible for the observed effect.
The effect of this compound on intracellular signaling cascades remains uninvestigated. Research in this domain would involve treating cells with the compound and monitoring the activity of key signaling pathways, such as MAPK/ERK, PI3K/Akt, or NF-κB pathways, which are often implicated in various diseases. Techniques like Western blotting, reporter gene assays, or phosphoproteomics could be employed to determine if the compound activates or inhibits specific signaling nodes.
Investigation of Biological Activities in Relevant Models
There is a lack of published studies on the biological activities of this compound in relevant disease models, whether in vitro or in vivo. The structural motifs of the compound might suggest potential applications in areas where pyrimidine and benzoic acid derivatives have shown activity, such as oncology or infectious diseases. However, without experimental data from cellular or animal models, its therapeutic potential remains purely speculative.
Emerging Research Frontiers and Future Perspectives
Applications in Chemical Probe Development
Chemical probes are indispensable small molecules used to study and manipulate biological systems. nih.gov The structural attributes of 4-(2-Chloropyrimidin-4-yl)benzoic acid make it a promising candidate for the development of sophisticated chemical probes. The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous bioactive compounds, particularly kinase inhibitors. gsconlinepress.comgsconlinepress.comekb.eg This inherent biological relevance suggests that probes derived from this scaffold could be targeted toward specific enzyme families.
The development of chemical probes from this compound can be envisioned through several strategic modifications:
Functionalization of the Chlorine Atom: The chlorine atom at the 2-position of the pyrimidine ring is a reactive site suitable for nucleophilic substitution. This allows for the covalent attachment of various reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) for bioimaging applications or biotin (B1667282) for affinity purification and proteomic studies.
Modification of the Benzoic Acid Group: The carboxylic acid group provides a handle for amide bond formation. This functionality can be used to link the molecule to affinity resins, linkers for PROTAC (Proteolysis Targeting Chimera) development, or other molecular components designed to modulate the probe's properties.
By leveraging these features, researchers can design probes to investigate the compound's mechanism of action, identify its cellular targets, and explore its role in complex signaling pathways. The pyrimidine scaffold's prevalence in kinase inhibitors, for example, suggests the potential to develop activity-based probes that covalently label specific kinases, providing insights into their activity states in health and disease. nih.gov
Innovations in Analytical and Characterization Techniques
The robust characterization of this compound and its derivatives is crucial for ensuring purity, confirming structure, and understanding physicochemical properties. Modern analytical chemistry offers a suite of powerful techniques for this purpose. mdpi.com Innovations in these methods allow for greater sensitivity, resolution, and structural detail.
Key analytical and characterization techniques applicable to this compound include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for assessing the purity of the compound and its synthetic intermediates. Advanced column technologies, such as those using sub-2-micron particles (UHPLC), can provide faster analysis times and superior resolution of impurities.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight and elemental composition. Techniques like electrospray ionization (ESI) are well-suited for ionizing the benzoic acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the precise molecular structure. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals, which is particularly important for more complex derivatives.
X-ray Crystallography: For unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which can be invaluable for structure-based drug design efforts. mdpi.com
| Technique | Application | Key Information Provided |
|---|---|---|
| HPLC/UHPLC | Purity Assessment & Quantification | Percent purity, detection of impurities |
| LC-MS/HRMS | Molecular Weight Confirmation | Exact mass, elemental formula |
| 1D & 2D NMR | Structural Elucidation | Chemical structure, atom connectivity |
| X-ray Crystallography | 3D Structure Determination | Solid-state conformation, crystal packing |
Advanced Drug Discovery Paradigms and Translational Research Frameworks
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. nih.govmdpi.com Consequently, this compound represents a valuable starting point within several advanced drug discovery paradigms. Its utility extends from initial hit identification to lead optimization and translational research.
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 234.64 g/mol , this compound fits the profile of a molecular fragment. matrix-fine-chemicals.commatrixscientific.com FBDD is a powerful approach that screens small, low-complexity molecules that, despite having low affinity, bind efficiently to biological targets. nih.govyoutube.com This compound can be included in fragment libraries to screen against various protein targets, such as kinases or other ATP-binding proteins. Once a binding interaction is confirmed, the fragment can be "grown" or "linked" with other fragments to generate a high-affinity lead compound. mdpi.comyoutube.comnih.govplos.org The reactive chlorine and the benzoic acid group serve as ideal vectors for these elaboration strategies.
Structure-Based Drug Design (SBDD): In SBDD, knowledge of the three-dimensional structure of a biological target is used to design new inhibitors. chemicalkinomics.com If this compound is identified as a hit, its binding mode can be determined by techniques like X-ray crystallography. This structural information allows medicinal chemists to rationally design modifications to the scaffold to improve potency and selectivity, for instance, by targeting specific pockets or interactions within the protein's active site.
Translational Research Frameworks: The ultimate goal of drug discovery is the translation of basic research findings into clinical applications. Pyrimidine derivatives have a strong track record in this regard, with several compounds advancing into clinical trials, particularly in oncology. nih.govresearchgate.net The development of derivatives from the this compound scaffold can be guided by translational insights. For example, if the scaffold shows activity against a kinase known to be dysregulated in a particular cancer, subsequent optimization can focus on properties required for in vivo efficacy, such as metabolic stability and oral bioavailability. This targeted approach, bridging preclinical discovery with clinical needs, enhances the potential for developing impactful new medicines.
| Paradigm | Role of this compound | Potential Outcome |
|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | As a screenable fragment with vectors for elaboration. | Identification of novel hits for challenging targets. |
| Structure-Based Drug Design (SBDD) | A core scaffold for rational, structure-guided optimization. | Development of highly potent and selective lead compounds. |
| Translational Research | A starting point for developing targeted therapies. | Progression of drug candidates toward clinical evaluation. |
Q & A
Q. Advanced Considerations
- Solvent Effects : Toluene may enhance regioselectivity compared to DMF, but reduces reaction rate .
- Catalyst Optimization : Pd/C systems increase yield by 15–20% over Cu-based catalysts but require inert atmospheres .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Q. Methodological Approach
- Multi-Technique Validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic symmetry) resolves ambiguities in tautomeric forms or positional isomers .
- Computational Cross-Check : DFT calculations (B3LYP/6-311+G(d,p)) predict NMR shifts and IR stretches, aligning experimental vs. theoretical data .
What are the best practices for characterizing the crystalline structure of this compound?
Q. Basic Protocol
- Single-Crystal Growth : Use slow evaporation from acetone/water (1:1) at 25°C to obtain diffraction-quality crystals .
- Data Collection : Employ a Bruker CCD diffractometer (Mo-Kα radiation, ) with - and -scans .
Q. Advanced Analysis
- Refinement Parameters : Apply SHELXL-2018 with , , and for accurate electron density mapping .
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., O–H···N) stabilizing the crystal lattice .
How to design experiments to assess the compound's stability under various conditions?
Q. Experimental Design
- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min up to 400°C in nitrogen .
- Photolytic Degradation : Expose to UV light (254 nm) and monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH-Dependent Stability : Incubate in buffers (pH 1–13) for 24h and quantify intact compound using LC-MS .
Q. Contradiction Management
- Discrepancies in hydrolytic stability may arise from trace metal impurities; include EDTA (1 mM) in buffers to chelate metal ions .
What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- DFT Studies : Calculate Fukui indices () to identify electrophilic centers (e.g., C-2 on pyrimidine) prone to nucleophilic attack .
- Transition State Modeling : Use Gaussian 16 to simulate SNAr mechanisms, optimizing geometries at the M06-2X/def2-TZVP level .
- Solvent Effects : COSMO-RS models predict reaction rates in DMSO vs. THF, aligning with experimental kinetic data .
What strategies can be employed to improve the solubility of this compound for biological assays?
Q. Methodological Solutions
- Co-Solvent Systems : Use 10% DMSO/PBS (v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation : React with sodium hydroxide to generate a water-soluble carboxylate salt (confirmed via -NMR shift at δ 12.8 ppm) .
- Nanoformulation : Prepare liposomal suspensions (50–100 nm diameter) using phosphatidylcholine/cholesterol (7:3 ratio) .
How to address discrepancies in biological activity data across different studies?
Q. Critical Analysis Steps
- Purity Verification : Ensure >98% purity via HPLC (C18, 0.1% TFA in water/acetonitrile) to exclude inactive impurities .
- Assay Standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) with consistent cell lines (e.g., HeLa vs. HEK293) .
- Meta-Analysis : Apply hierarchical clustering to published IC values, identifying outliers linked to incubation time or serum content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
